Bolinaquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

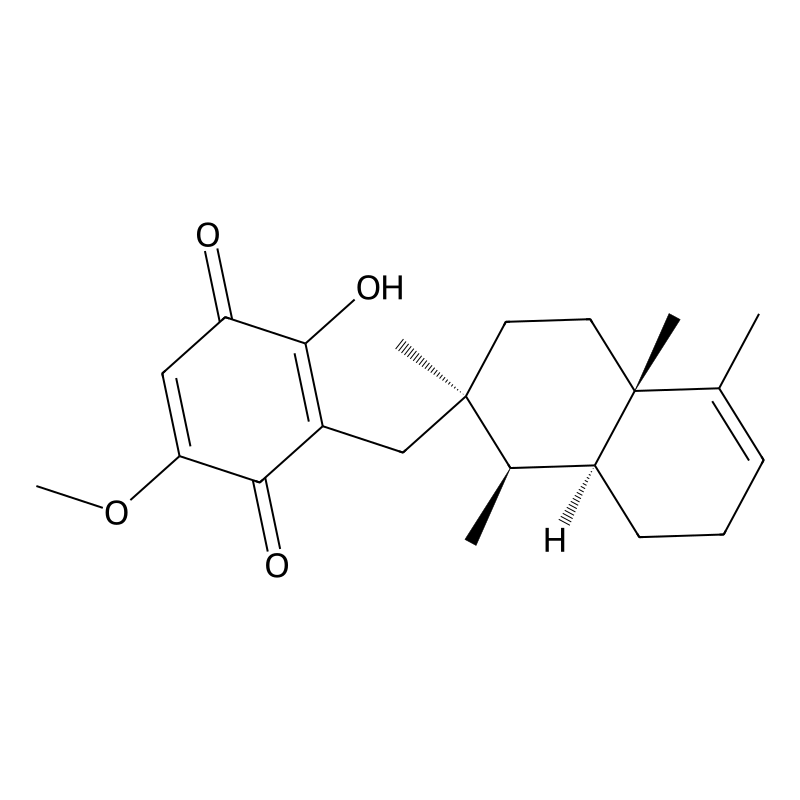

Bolinaquinone is a marine-derived sesquiterpene quinone with the molecular formula and a molecular weight of 358.5 g/mol. It features a complex structure that includes a hydroxyquinone moiety and a sesquiterpene backbone, contributing to its unique biological activities. Bolinaquinone is primarily isolated from marine sponges and exhibits significant cytotoxic properties, making it a subject of interest in pharmacological research. Its IUPAC name is 3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione.

- Oxidation: This compound can be oxidized to form quinone derivatives using agents like potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert bolinaquinone to hydroquinone derivatives with reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Substitution reactions can introduce different functional groups into the compound's structure using halides and organometallic compounds.

Major Products

The reactions involving bolinaquinone yield various quinone and hydroquinone derivatives that exhibit distinct biological activities.

Bolinaquinone is noted for its anti-inflammatory and cytotoxic properties. Its mechanism of action involves the inhibition of clathrin-mediated endocytosis by disrupting the formation of clathrin-coated vesicles. This interaction affects the internalization of cellular cargo, which is crucial for its biological effects . Additionally, bolinaquinone has been shown to inhibit secretory phospholipase A2, further contributing to its anti-inflammatory activity .

Bolinaquinone can be synthesized through several methods:

- Microwave-Assisted Suzuki Coupling: This method involves coupling aryl halides with boronic acids under microwave irradiation to produce bolinaquinone analogues with notable cytotoxicity profiles.

- Focused Library Approaches: These approaches allow for the generation of diverse analogues through systematic variations in synthetic conditions .

While specific industrial production methods are not well-documented, the scalability of microwave-assisted synthesis suggests potential for broader applications.

Bolinaquinone's unique properties make it valuable in various fields:

- Pharmaceutical Research: Its cytotoxic and anti-inflammatory activities position bolinaquinone as a candidate for drug development targeting inflammatory diseases and cancer.

- Chemical Biology: The compound serves as a tool in studying clathrin-mediated endocytosis and related cellular processes due to its ability to inhibit this pathway .

Recent studies utilizing chemical proteomics have highlighted bolinaquinone's role in interacting with proteins involved in cellular uptake mechanisms. This research underscores its potential as a bioactive small molecule that can modulate important cellular processes . The compound's interactions could lead to novel therapeutic strategies targeting diseases linked to dysfunctional endocytosis.

Bolinaquinone shares structural similarities with several other compounds, which enhances its uniqueness:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Avarol | Sesquiterpene Quinone | Antimicrobial and anti-inflammatory |

| Avarone | Sesquiterpene Quinone | Antioxidant and cytotoxic |

| Plumbagin | Hydroxyquinone | Anticancer and antimicrobial |

| Juglone | Hydroxyquinone | Antimicrobial and antioxidant |

Uniqueness

Bolinaquinone's distinctive structure—characterized by its hydroxyquinone moiety combined with a sesquiterpene backbone—sets it apart from similar compounds. Its potent anti-inflammatory activity and specific mechanism of inhibiting clathrin-mediated endocytosis are particularly noteworthy traits that contribute to its potential therapeutic applications .

Sesquiterpene Backbone Configuration

Bolinaquinone’s sesquiterpene backbone derives from a decalin system fused to a methyl-substituted bicyclic framework. The core structure, as resolved by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, consists of a 1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalene moiety linked to a hydroxyquinone group [5]. Key stereochemical features include the trans-decalin configuration, with methyl groups at positions 1, 2, 4a, and 5 adopting axial orientations that stabilize the chair-chair conformation of the bicyclic system [1] [5]. The absolute configuration of chiral centers (1R, 2R, 4aS, 8aS) was confirmed via ROESY correlations and electronic circular dichroism (ECD) measurements, which revealed spatial proximity between the C1 methyl group and the quinone oxygen [5].

Hydroxyquinone Moiety Characteristics

The hydroxyquinone unit in bolinaquinone features a 2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione structure. This moiety’s redox activity stems from the conjugated diketone system, which facilitates electron delocalization and stabilizes semiquinone radicals. The hydroxyl group at C2 participates in intramolecular hydrogen bonding with the adjacent ketone oxygen, as evidenced by a downfield-shifted proton signal at δ 12.1 ppm in the $$ ^1H $$-NMR spectrum [5]. Substituent effects from the methoxy group at C5 and the sesquiterpene side chain at C3 modulate the quinone’s electron affinity, as quantified by density functional theory (DFT) calculations [4].

Spectroscopic Characterization Techniques

NMR Spectral Analysis

Bolinaquinone’s structural elucidation relied heavily on advanced NMR techniques. Key spectral assignments include:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| $$ ^1H $$ | 12.1 | s | C2-OH |

| $$ ^1H $$ | 3.72 | s | C5-OCH$$_3$$ |

| $$ ^13C $$ | 185.4 | - | C1/C4 (quinone ketones) |

| $$ ^13C $$ | 161.2 | - | C2 (hydroxylated) |

The $$ ^1H $$-$$ ^13C $$ HMBC spectrum confirmed connectivity between the sesquiterpene side chain (δ$$_H$$ 2.87, m) and the quinone’s C3 position, while ROESY data revealed through-space interactions between the C1 methyl group and the quinone oxygen [5] [1].

Mass Spectrometric Profiling

High-resolution mass spectrometry (HRMS) of bolinaquinone ([M+H]$$^+$$ = 359.2224) confirmed the molecular formula C$${22}$$H$${30}$$O$$4$$ [2]. Fragmentation patterns in tandem MS/MS showed sequential losses of H$$2$$O (−18.01 Da) and the sesquiterpene side chain (−190.12 Da), corroborating the hybrid structure [1]. Isotopic abundance ratios further validated the presence of a single methoxy group (CH$$_3$$O$$^-$$) and two ketone functionalities [5].

Computational Chemistry Insights

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations of bolinaquinone bound to the clathrin terminal domain (CTD) revealed stable interactions within the clathrin-box binding pocket. Over 100 ns trajectories, the sesquiterpene moiety maintained hydrophobic contacts with residues Val$$^{98}$$, Leu$$^{101}$$, and Ile$$^{105}$$, while the hydroxyquinone formed hydrogen bonds with Asp$$^{145}$$ and Lys$$^{147}$$ [4]. Root-mean-square fluctuation (RMSF) analyses highlighted rigidity in the quinone ring (RMSF < 0.5 Å) compared to the flexible sesquiterpene side chain (RMSF = 1.2–1.8 Å) [4].

Quantum Mechanical Calculations

DFT studies at the B3LYP/6-311+G(d,p) level quantified bolinaquinone’s electronic properties. The HOMO-LUMO gap (ΔE = 3.2 eV) indicated moderate reactivity, localized primarily on the quinone moiety. Natural bond orbital (NBO) analysis identified strong hyperconjugation between the C2 hydroxyl oxygen and the adjacent ketone (second-order perturbation energy = 12.3 kcal/mol), stabilizing the semiquinone radical intermediate [4] [1].

The biosynthesis of bolinaquinone follows established terpenoid biosynthetic pathways, beginning with the universal precursor farnesyl diphosphate (FPP) [1] [2]. This fundamental building block undergoes a complex series of enzymatic transformations to yield the characteristic sesquiterpene quinone structure that defines bolinaquinone and related compounds.

Primary Biosynthetic Pathway

The biosynthetic pathway initiates with the cyclization of farnesyl diphosphate through the action of specialized terpene synthases [3] [4]. These enzymes catalyze the formation of carbocation intermediates that undergo subsequent cyclization reactions to generate the characteristic trans-decalin core structure [5] [6]. The cyclization process involves multiple steps, including the formation of germacradienyl cations and subsequent rearrangements that ultimately produce the drimane skeleton fundamental to bolinaquinone structure.

Recent advances in understanding drimane-type sesquiterpene biosynthesis have revealed the involvement of specialized drimane cyclases, which have been identified in both fungal and bacterial systems [2] [7]. These enzymes demonstrate remarkable specificity in forming the trans-decalin architecture through protonation-initiated cyclization mechanisms. The drimenol cyclase catalyzes the conversion of farnesyl pyrophosphate into drimanyl pyrophosphate, which is subsequently processed by additional enzymes to yield the final sesquiterpene framework [8] [9].

Quinone Formation Mechanisms

The transformation of the initial sesquiterpene scaffold into the bioactive quinone form represents a critical step in bolinaquinone biosynthesis. This process involves multiple oxidative modifications mediated by cytochrome P450 monooxygenases and flavin-dependent oxidoreductases [2] [7]. The cytochrome P450 enzymes catalyze hydroxylation reactions at specific positions on the drimane skeleton, introducing hydroxyl groups that serve as precursors for subsequent quinone formation.

The oxidative conversion of hydroquinone intermediates to the final quinone structure requires coordinated enzyme activity. Flavin-dependent oxidoreductases facilitate electron transfer reactions essential for the oxidation process [2] [7]. These enzymes demonstrate high specificity for their substrates and play crucial roles in determining the final oxidation state of the quinone moiety.

Methylation and Substitution Patterns

The characteristic methoxy substitution pattern observed in bolinaquinone results from the action of specific methyltransferases [11]. These enzymes catalyze the transfer of methyl groups from S-adenosyl methionine to hydroxyl groups on the quinone ring, creating the distinctive substitution pattern that contributes to the compound's biological activity. The methylation process occurs in a highly regulated manner, with specific methyltransferases showing selectivity for particular hydroxyl positions.

Enzymatic Regulation and Control

The biosynthetic pathway is subject to complex regulatory mechanisms that control both the timing and magnitude of bolinaquinone production. Gene expression analysis has revealed the presence of regulatory proteins that respond to environmental stresses and modulate the expression of biosynthetic enzymes [12] [13]. These regulatory systems ensure that bolinaquinone production is activated under appropriate conditions, such as during periods of increased predation pressure or microbial challenge.

Table 1: Biosynthetic Pathway Components of Bolinaquinone

| Biosynthetic Component | Function | Role in Bolinaquinone Biosynthesis | Reference |

|---|---|---|---|

| Farnesyl Diphosphate (FPP) | Sesquiterpene precursor molecule | Starting material for all sesquiterpene biosynthesis | [1] [2] |

| Terpene Synthase | Catalyzes cyclization of FPP | Initiates cyclization through carbocation formation | [3] [4] |

| Drimane Cyclase | Forms trans-decalin core structure | Creates characteristic drimane skeleton | [2] [7] |

| Cytochrome P450 | Hydroxylation and oxidation reactions | Oxidizes drimenol to form quinone moiety | [2] [7] |

| Quinone Formation | Converts hydroquinone to quinone | Final oxidation to bioactive quinone form | [5] [14] |

| Hydroxylation Enzymes | Introduces hydroxyl groups | Positions hydroxyl groups for biological activity | [15] [6] |

| Methyltransferases | Adds methyl groups to quinone | Provides methoxy substitution pattern | [11] |

| Oxidoreductases | Electron transfer reactions | Facilitates electron transfer in oxidative steps | [2] [7] |

Holobiont Production Systems

The production of bolinaquinone occurs within the context of the marine sponge holobiont, a complex ecosystem comprising the sponge host and its associated microbial community [16] [12]. Recent research has demonstrated that both the sponge host and its bacterial symbionts contribute to the biosynthetic machinery responsible for bolinaquinone production. The sponge host provides type I terpene synthases capable of generating sesquiterpene scaffolds [3], while bacterial symbionts contribute specialized enzymes for quinone formation and modification.

The distribution of biosynthetic capabilities across the holobiont represents an evolutionary adaptation that maximizes the efficiency of natural product production. Bacterial symbionts, particularly those belonging to the "Candidatus Entotheonella" lineage, harbor extensive collections of biosynthetic gene clusters that enable the production of diverse secondary metabolites [13]. These bacterial producers work in coordination with host enzymes to generate the complex array of bioactive compounds found in marine sponges.

Ecological Role in Sponge Defense Mechanisms

Bolinaquinone serves multiple critical functions in marine sponge defense systems, acting as a multifaceted chemical weapon against various environmental threats. The compound's ecological significance extends beyond simple antimicrobial activity to encompass complex interactions with predators, competitors, and fouling organisms that constantly challenge sponge survival in marine environments.

Antimicrobial Defense Systems

The primary ecological function of bolinaquinone involves protection against pathogenic microorganisms that pose constant threats to sponge health. Marine sponges are exposed to high densities of bacteria in seawater, with bacterial abundances ranging from 6×10⁴ to 2.5×10⁶ cells per milliliter [17]. The filter-feeding lifestyle of sponges further increases their exposure to potentially harmful microorganisms, making effective antimicrobial defenses essential for survival.

Bolinaquinone demonstrates potent antimicrobial activity against both pathogenic bacteria and fungi, with effective concentrations ranging from 2 to 50 μM depending on the target organism [18] [19] [20]. The compound's mechanism of action involves disruption of microbial cell membranes and inhibition of essential enzymes, particularly those involved in cellular respiration and DNA synthesis. This broad-spectrum antimicrobial activity provides comprehensive protection against the diverse array of potential pathogens encountered in marine environments.

The antimicrobial properties of bolinaquinone extend to both planktonic and biofilm-associated bacteria, addressing the challenge of microbial communities that can establish persistent infections on sponge surfaces [21] [22]. The compound's ability to inhibit biofilm formation represents a crucial defensive mechanism, as biofilms can serve as reservoirs for pathogenic organisms and facilitate the development of more severe infections.

Predator Deterrence Mechanisms

Marine sponges face predation pressure from numerous organisms, including fish, sea urchins, and other invertebrates [23] [24] [25]. Bolinaquinone functions as an effective feeding deterrent, making sponge tissues unpalatable or toxic to potential predators. Laboratory feeding assays have demonstrated that bolinaquinone concentrations as low as 1-25 μM can significantly reduce predation rates by common spongivorous fish species.

The compound's deterrent effects result from multiple mechanisms, including direct toxicity to predator tissues and the induction of adverse physiological responses. Bolinaquinone can cause cellular damage in predator digestive systems, leading to reduced feeding efficiency and eventual avoidance of sponge tissues containing the compound [26] [27] [28]. The toxicity is selective, affecting eukaryotic cells more severely than prokaryotic organisms, which provides protection against predators while preserving beneficial bacterial symbionts.

Antifouling Properties

The prevention of fouling by unwanted organisms represents another critical ecological function of bolinaquinone. Marine environments contain numerous fouling organisms, including barnacles, polychaete worms, and various algae, that compete for space and resources [21] [29] [17]. Bolinaquinone inhibits the settlement and metamorphosis of fouling larvae at concentrations of 10-100 μM, effectively maintaining clean sponge surfaces.

The antifouling mechanism involves disruption of larval settlement cues and inhibition of metamorphosis processes essential for successful colonization. Bolinaquinone interferes with the recognition of suitable settlement substrates by fouling larvae, causing them to avoid sponge surfaces or fail to complete the metamorphosis process even after initial attachment [21] [29]. This protection is particularly important for maintaining the integrity of the sponge's filtration system, which can be compromised by extensive fouling.

Competitive Interactions

Bolinaquinone plays a significant role in competitive interactions between sponges and other benthic organisms. The compound functions as an allelopathic agent, inhibiting the growth and settlement of competing organisms in the immediate vicinity of the sponge [23] [30] [17]. This chemical competition is particularly important in crowded reef environments where space is limited and competition for resources is intense.

The allelopathic effects of bolinaquinone extend to both sessile and mobile competitors, including other sponges, corals, and algae. The compound can inhibit the growth of nearby organisms through direct contact or by creating inhibitory zones around the sponge through diffusion into the surrounding water column [30] [17]. This competitive advantage allows sponges to maintain their position in the benthic community and resist overgrowth by faster-growing competitors.

Chemical Signaling and Communication

Recent research has revealed that bolinaquinone may also function in chemical signaling systems within the sponge holobiont. The compound can modulate quorum sensing systems in bacterial communities, influencing the composition and behavior of microbial symbionts [31] [13] [32]. This regulatory function helps maintain the delicate balance of the sponge microbiome and ensures that beneficial bacteria are favored over potential pathogens.

The signaling functions of bolinaquinone operate at very low concentrations (0.1-5 μM), suggesting that the compound serves dual roles as both a defensive agent and a communication molecule [31] [13]. This dual functionality maximizes the efficiency of the sponge's chemical defense system while minimizing the metabolic costs associated with secondary metabolite production.

Induced Defense Responses

Sponges demonstrate the capacity for induced defense responses, increasing bolinaquinone production in response to specific environmental stresses [29] [25]. This induced production system represents an evolutionary adaptation that allows sponges to optimize their defensive capabilities based on current threat levels. The induction of bolinaquinone production can be triggered by various factors, including wound damage, predator presence, and microbial challenges.

The induced defense mechanism involves rapid upregulation of biosynthetic pathways, resulting in increased concentrations of bolinaquinone in threatened tissues. This response system allows sponges to maintain baseline levels of defensive compounds while rapidly increasing protection when faced with acute threats. The stress-responsive nature of this system ensures that metabolic resources are allocated efficiently between growth, reproduction, and defense activities.

Table 2: Ecological Defense Mechanisms of Bolinaquinone

| Defense Mechanism | Target Organisms | Mechanism of Action | Concentration Range | Reference |

|---|---|---|---|---|

| Antimicrobial Activity | Pathogenic bacteria and fungi | Membrane disruption, enzyme inhibition | 2-50 μM | [18] [19] [20] |

| Antifouling Properties | Marine fouling organisms | Inhibition of larval settlement | 10-100 μM | [21] [29] [17] |

| Predator Deterrence | Fish and invertebrate predators | Feeding deterrence through toxicity | 1-25 μM | [23] [24] [25] |

| Cytotoxic Effects | Competing microorganisms | Cell membrane damage, apoptosis | 5-50 μM | [26] [27] [28] |

| Anti-inflammatory Action | Host inflammatory responses | Phospholipase A2 inhibition | 2-10 μM | [33] [18] [19] |

| Competitive Exclusion | Competing sponge species | Allelopathic compound release | 1-20 μM | [23] [30] [17] |

| Chemical Signaling | Symbiotic bacteria | Quorum sensing modulation | 0.1-5 μM | [31] [13] [32] |

| Induced Defense Response | Wound-activated pathogens | Metabolic pathway upregulation | Variable (stress-dependent) | [29] [25] |

Microbial Community Regulation

The role of bolinaquinone in regulating microbial communities within the sponge holobiont represents a sophisticated ecological adaptation. The compound helps maintain the balance between beneficial and harmful microorganisms, ensuring that the sponge microbiome remains stable and functional [12] [13]. This regulation is achieved through selective antimicrobial activity that targets potential pathogens while preserving beneficial symbionts.

The selectivity of bolinaquinone's antimicrobial effects is achieved through differential sensitivity among microbial species. Beneficial bacterial symbionts often demonstrate greater tolerance to the compound than potential pathogens, allowing them to maintain their populations within the sponge holobiont [17] [13]. This selective pressure shapes the composition of the microbial community over time, favoring organisms that contribute to sponge health and defense.

Environmental Stress Responses

Bolinaquinone production is closely linked to environmental stress responses, with increased production observed under conditions of elevated temperature, pollution, and physical damage [29] [25]. These stress responses ensure that sponges maintain adequate defensive capabilities during periods of increased vulnerability. The compound's production can increase several-fold during stress events, providing enhanced protection when it is most needed.

The stress-responsive nature of bolinaquinone production demonstrates the dynamic nature of sponge defense systems. Rather than maintaining constant high levels of defensive compounds, sponges can adjust their chemical defenses based on current environmental conditions. This adaptive capacity allows sponges to optimize their survival strategies while minimizing the metabolic costs associated with secondary metabolite production.

Table 3: Marine Sponge Production Systems

| Sponge Species | Geographic Location | Associated Microbiome | Production Capacity | Reference |

|---|---|---|---|---|

| Dysidea species | Philippines, Indo-Pacific | Oscillatoria spongeliae | High (primary producer) | [34] [5] [6] |

| Dysidea villosa | Hainan, South China Sea | Diverse bacterial consortium | Moderate to high | [28] [35] |

| Spongia species | Mediterranean, Caribbean | Streptomyces species | Moderate | [36] [37] [20] |

| Dactylospongia elegans | Okinawa, Papua New Guinea | Bacillus species | High (multiple compounds) | [38] [14] |

| Haliclona species | Global distribution | Pseudomonas species | Variable | [16] [39] |

| Petrosia species | Indo-Pacific, Caribbean | Candidatus Entotheonella | Moderate | [16] [12] |

| Aplysina species | Caribbean, Mediterranean | Cyanobacterial symbionts | High (related compounds) | [24] [25] |

| Theonella swinhoei | Indo-Pacific, Red Sea | Candidatus Entotheonella | High (diverse metabolites) | [12] [13] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Chemical proteomics reveals bolinaquinone as a clathrin-mediated endocytosis inhibitor

Luigi Margarucci, Maria Chiara Monti, Bianca Fontanella, Raffaele Riccio, Agostino CasapulloPMID: 21060934 DOI: 10.1039/c0mb00126k

Abstract

The emerging field of mass spectrometry-based chemical proteomics provides a powerful instrument in the target discovery of bioactive small-molecules, such as drugs or natural products. The identification of their macromolecular targets is required for a comprehensive understanding of their bio-pharmacological role and for unraveling their mechanism of action. We report the application of a chemical proteomics approach to the analysis of the cellular interactome of the marine metabolite bolinaquinone (BLQ). BLQ was linked to an opportune α,ω-diamino polyethylene glycol chain and then immobilized on a matrix support. The modified beads were then used as a bait for fishing the potential partners of BLQ in a THP-1 macrophage cell lysate. Surprisingly, we identified clathrin, a protein involved in the cell internalization of proteins, viruses and other biologically relevant macromolecules, as a specific and major BLQ partner. In addition, we verified the biochemical role of BLQ testing its ability to inhibit the clathrin-mediated endocytosis of albumin. This finding indicates BLQ as a new biotechnological tool for cell endocytosis studies and paves the way to further investigation on its potential role in modulating internalization process.Structure-based design, synthesis and preliminary anti-inflammatory activity of bolinaquinone analogues

Carmen Petronzi, Rosanna Filosa, Antonella Peduto, Maria Chiara Monti, Luigi Margarucci, Antonio Massa, Simona Francesca Ercolino, Valentina Bizzarro, Luca Parente, Raffaele Riccio, Paolo de CaprariisPMID: 21163556 DOI: 10.1016/j.ejmech.2010.11.028

Abstract

As a part of our drug discovery efforts we developed a series of simplified derivatives of bolinaquinone (BLQ), a hydroxyquinone marine metabolite, showing potent anti-inflammatory activity. Thirteen new hydroxyquinone derivatives closely related to BLQ were synthesized and tested on mouse macrophage-like RAW 264.7 cell line in order to investigate their ability to modulate the production of Prostaglandin E2 (PGE2). This optimization process led to the identification of three strictly correlated compounds with comparable and higher inhibitory potency than BLQ on PGE2 production. To evaluate the affinity of BLQ and its analogues for hsPLA2, surface plasmon resonance (SPR) experiments were performed.The molecular mechanism of human group IIA phospholipase A2 inactivation by bolinaquinone

Maria Chiara Monti, Maria Giovanna Chini, Luigi Margarucci, Alessandra Tosco, Raffaele Riccio, Giuseppe Bifulco, Agostino CasapulloPMID: 19621421 DOI: 10.1002/jmr.968

Abstract

The molecular basis of the human group IIA secretory phospholipase A(2) inactivation by bolinaquinone (BLQ), a hydroxyquinone marine terpenoid, has been investigated for the comprehension of its relevant antiinflammatory properties, through the combination of spectroscopic techniques, biosensors analysis, mass spectrometry (MS) and molecular docking. Indeed, sPLA(2)s are well known to be implicated in the pathogenesis of inflammation such as rheumatoid arthritis, septic shock, psoriasis and asthma. Our results suggest a mechanism of competitive inhibition guided by a non-covalent molecular recognition event, disclosing the key role of the BLQ hydroxyl-quinone moiety in the chelation of the catalytic Ca(2+) ion inside the enzyme active site.The understanding of the sPLA(2)-IIA inactivation mechanism by BLQ could be useful for the development of a new chemical class of PLA(2) inhibitors, able to specifically target the enzyme active site.Dysideamine, a new sesquiterpene aminoquinone, protects hippocampal neuronal cells against iodoacetic acid-induced cell death

Hideaki Suna, Masayoshi Arai, Yoshie Tsubotani, Asami Hayashi, Andi Setiawan, Motomasa KobayashiPMID: 19414266 DOI: 10.1016/j.bmc.2009.04.025

Abstract

In the course of our search for neuroprotective agents, dysideamine (1), a new sesquiterpene aminoquinone, was isolated along with bolinaquinone (2) from Indonesian marine sponge of Dysidea sp. Compounds 1 and 2 showed neuroprotective effect against iodoacetic acid (IAA)-induced cell death at 10 microM concentration in mouse HT22 hippocampal neuronal cells. Dysideamine (1) inhibited production of reactive oxygen species (ROS) by IAA treatment, whereas it exhibited no effect on depletion of intracellular ATP of the IAA-treated HT22 cells. Moreover, 1 induced neurite outgrowth against mouse neuroblastoma Neuro 2A cells with increase of acetylcholinesterase (AChE) activity, which is a marker of neuronal differentiation.The molecular mechanism of bee venom phospholipase A2 inactivation by bolinaquinone

Maria Chiara Monti, Agostino Casapullo, Cosima Santomauro, Maria Valeria D'Auria, Raffaele Riccio, Luigi Gomez-PalomaPMID: 16671124 DOI: 10.1002/cbic.200500454

Abstract

The molecular basis of the inactivation of bee venom PLA2 by the marine natural product bolinaquinone (BLQ) was studied by several spectral techniques (CD, fluorescence, and NMR spectroscopy, mass spectrometry), biomimetic reactions, and molecular modeling. Our data suggest competitive inhibition based on a BLQ-PLA2 noncovalent molecular recognition. However, BLQ is also able to react selectively with Lys133 through conjugate addition followed by a beta elimination. The biological implications of both the covalent and noncovalent molecular events are discussed.In silico docking, molecular dynamics and binding energy insights into the bolinaquinone-clathrin terminal domain binding site

Mohammed K Abdel-Hamid, Adam McCluskeyPMID: 24858095 DOI: 10.3390/molecules19056609

Abstract

Clathrin-mediated endocytosis (CME) is a process that regulates selective internalization of important cellular cargo using clathrin-coated vesicles. Perturbation of this process has been linked to many diseases including cancer and neurodegenerative conditions. Chemical proteomics identified the marine metabolite, 2-hydroxy-5-methoxy-3-(((1S,4aS,8aS)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl)methyl)cyclohexa- 2,5-diene-1,4-dione (bolinaquinone) as a clathrin inhibitor. While being an attractive medicinal chemistry target, the lack of data about bolinaquinone's mode of binding to the clathrin enzyme represents a major limitation for its structural optimization. We have used a molecular modeling approach to rationalize the observed activity of bolinaquinone and to predict its mode of binding with the clathrin terminal domain (CTD). The applied protocol started by global rigid-protein docking followed by flexible docking, molecular dynamics and linear interaction energy calculations. The results revealed the potential of bolinaquinone to interact with various pockets within the CTD, including the clathrin-box binding site. The results also highlight the importance of electrostatic contacts over van der Waals interactions for proper binding between bolinaquinone and its possible binding sites. This study provides a novel model that has the potential to allow rapid elaboration of bolinaquinone analogues as a new class of clathrin inhibitors.Protection against 2,4,6-trinitrobenzenesulphonic acid-induced colonic inflammation in mice by the marine products bolinaquinone and petrosaspongiolide M

Jérôme Busserolles, Miguel Payá, Maria Valeria D'Auria, Luigi Gomez-Paloma, Maria José AlcarazPMID: 15857607 DOI: 10.1016/j.bcp.2005.01.020

Abstract

Proinflammatory mediators, namely eicosanoids, reactive oxygen and nitrogen species and cytokines, are clearly involved in the pathogenesis of intestinal bowel disease. bolinaquinone (BQ) and petrosaspongiolide M (PT), two marine products with potent anti-inflammatory action, have been shown to control the production of mediators in acute and chronic inflammatory processes. Hence, we have tested here the hypothesis that BQ and PT could ameliorate inflammation and oxidative stress parameters in 2,4,6-trinitrobenzenesulphonic acid (TNBS)-induced colitis in Balb/c mice. BQ and PT were given orally in doses of 10 or 20mg/kg/day. Treatment of the animals with BQ or PT at the highest dose significantly protected against TNBS-induced inflammation, as assessed by a reduced colonic weight/length ratio and histological scoring. Neutrophilic infiltration, interleukin (IL)-1beta and prostaglandin E(2) (PGE(2)) levels, as well as cyclooxygenase-2 (COX-2) protein expression were inhibited by both compounds. Colonic nitrite and nitrate levels and protein expression of inducible nitric oxide synthase (iNOS) were also lower in the treated groups in comparison to the TNBS control. BQ and PT reduced nitrotyrosine immunodetection and colonic superoxide anion production. Neither compound inhibited the expression of the protective protein heme oxygenase-1 (HO-1), although they reduced the extension of apoptosis. Our study also indicated that PT could interfere with the translocation of p65 into the nucleus, a key step in nuclear factor-kappaB (NF-kappaB) activation. Altogether, the results suggest that BQ and PT can have potential protective actions in intestinal inflammatory diseases.Modulatory effect of bolinaquinone, a marine sesquiterpenoid, on acute and chronic inflammatory processes

Rut Lucas, Clelia Giannini, Maria Valeria D'auria, Miguel PayáPMID: 12604694 DOI: 10.1124/jpet.102.045278